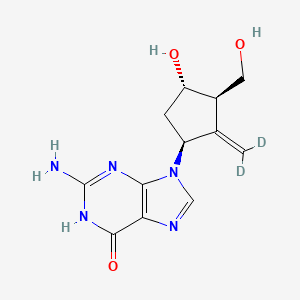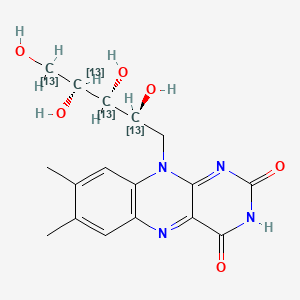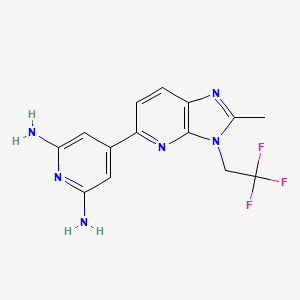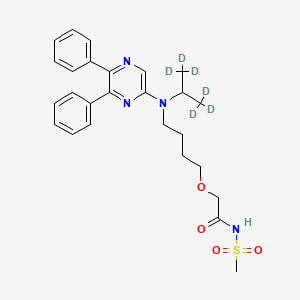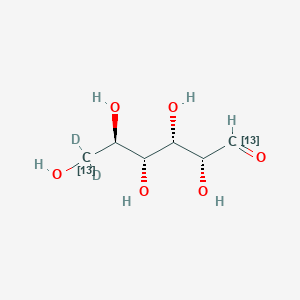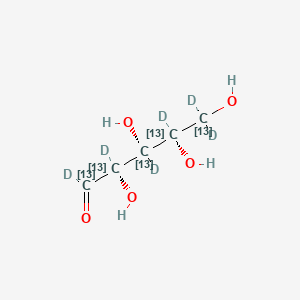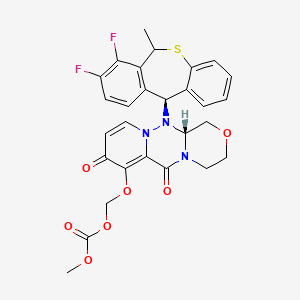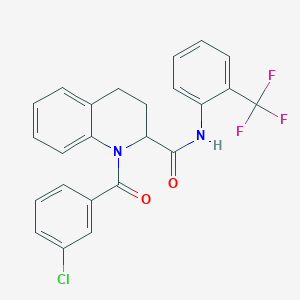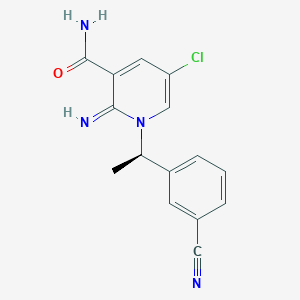
ADRA1D receptor antagonist 1 free base
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ADRA1D receptor antagonist 1 (free base) is a potent and selective antagonist of the human alpha-1D adrenoceptor. This compound is orally active and has a high affinity for the alpha-1D adrenoceptor, with a dissociation constant (K_i) of 1.6 nanomolar. It is primarily used in scientific research to study overactive bladder disorders, such as urinary urgency, frequency, and incontinence .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ADRA1D receptor antagonist 1 (free base) involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques. Common reagents used in the synthesis include various chlorinated compounds, imines, and carboxamides .
Industrial Production Methods: Industrial production of ADRA1D receptor antagonist 1 (free base) is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions: ADRA1D receptor antagonist 1 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
ADRA1D receptor antagonist 1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of alpha-1D adrenoceptor antagonists.
Biology: Investigated for its effects on bladder function and its potential therapeutic applications in treating overactive bladder disorders.
Medicine: Explored for its potential use in developing new treatments for urinary incontinence and other bladder-related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting the alpha-1D adrenoceptor
作用機序
ADRA1D receptor antagonist 1 (free base) exerts its effects by selectively binding to and inhibiting the alpha-1D adrenoceptor. This receptor is involved in regulating bladder contraction and other physiological processes. By blocking this receptor, the compound reduces bladder contractions and alleviates symptoms of overactive bladder disorders. The molecular targets and pathways involved include the alpha-1D adrenoceptor and associated signaling pathways .
類似化合物との比較
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension and urinary retention.
Tamsulosin: Selective for alpha-1A and alpha-1D adrenoceptors, used to treat benign prostatic hyperplasia.
Alfuzosin: Non-selective alpha-1 adrenoceptor antagonist used for similar indications as tamsulosin
Uniqueness: ADRA1D receptor antagonist 1 (free base) is unique due to its high selectivity and potency for the alpha-1D adrenoceptor. This selectivity allows for targeted therapeutic effects with potentially fewer side effects compared to less selective compounds .
特性
分子式 |
C15H13ClN4O |
|---|---|
分子量 |
300.74 g/mol |
IUPAC名 |
5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide |
InChI |
InChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1 |
InChIキー |
CDJPHTNUARAVMH-SECBINFHSA-N |
異性体SMILES |
C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
正規SMILES |
CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
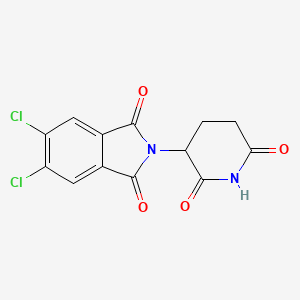
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[(1R)-1-hydroxyethyl]-2-methyloxolane-3,4-diol](/img/structure/B12410669.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)

